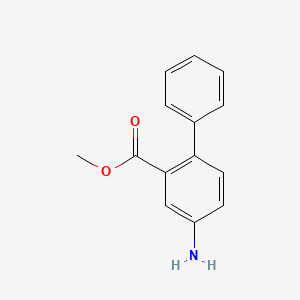

Methyl 4-amino-2-biphenylcarboxylate

Overview

Description

“Methyl 4-amino-2-biphenylcarboxylate” is a chemical compound with the molecular formula C14H13NO2 . It is also known by other names such as “Methyl-4-phenylbenzoate”, “Methyl 4-biphenylcarboxylate”, and "p-Phenylbenzoic acid methyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C14H12O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 212.2439 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Fluorescent Chloride Sensor

Methyl 2′-aminobiphenyl-4-carboxylate has been synthesized as an optical chloride sensor. It was developed through Suzuki-Miyaura cross-coupling followed by selective nitration. This compound shows a unique property of emitting bright blue light in organic solvents, which changes to bright green in the presence of chloride ions. This characteristic makes it useful in spectroscopic techniques like 1H NMR and UV–vis spectroscopy (Tanmay Das, Mrittika Mohar, Arijit Bag, 2021).

Crystal Structures in Anticonvulsant Enaminones

The crystal structures of several anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined. These studies provide insights into the conformational shapes of these molecules, highlighting how they interact at a molecular level, which is crucial for understanding their pharmacological properties (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Applications in Organic Chemistry and Drug Synthesis

Methyl 4-amino-2-biphenylcarboxylate derivatives have been used extensively in the synthesis of various organic compounds with potential medicinal applications. These include the synthesis of Schiff base ligands, monoazo dyes, organotin(IV) complexes, and corrosion inhibitors, demonstrating the versatility of this compound in the field of organic chemistry and drug development (Andrea Ruiz-Olalla, M. G. Retamosa, F. Cossío, 2015).

Safety and Hazards

The safety data sheet for a related compound, Methyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

Properties

IUPAC Name |

methyl 5-amino-2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTGBNZKWPTJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

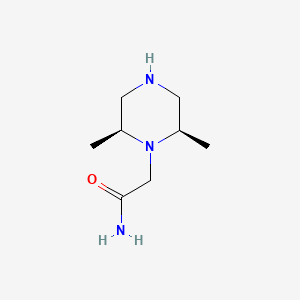

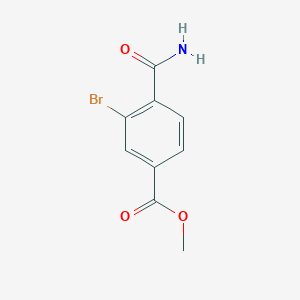

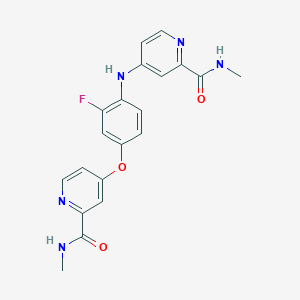

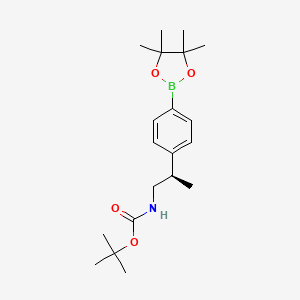

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)

![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)